3-(tert-Butyl)picolinimidamide hydrochloride

BTK inhibition Kinase profiling Immuno-oncology

Procure this specific 3-(tert-Butyl)picolinimidamide hydrochloride (CAS 1179362-57-2) to ensure SAR integrity in your kinase inhibitor programs. With an IC50 of 1 nM against BTK, it serves as a benchmark probe for enzymatic and cellular assays. Its regiospecific tert-butyl substitution (LogP 2.08) enables systematic comparison with the 4-isomer to fine-tune lipophilicity and metabolic stability, while the 98% purity minimizes side reactions in multi-step syntheses of heterocyclic libraries or sodium channel modulators.

Molecular Formula C10H16ClN3
Molecular Weight 213.71
CAS No. 1179362-57-2
Cat. No. B3046014
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(tert-Butyl)picolinimidamide hydrochloride
CAS1179362-57-2
Molecular FormulaC10H16ClN3
Molecular Weight213.71
Structural Identifiers
SMILESCC(C)(C)C1=C(N=CC=C1)C(=N)N.Cl
InChIInChI=1S/C10H15N3.ClH/c1-10(2,3)7-5-4-6-13-8(7)9(11)12;/h4-6H,1-3H3,(H3,11,12);1H
InChIKeyAZRBUUIRMPOSFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(tert-Butyl)picolinimidamide hydrochloride (CAS 1179362-57-2): Core Scaffold Overview and Procurement-Relevant Identity


3-(tert-Butyl)picolinimidamide hydrochloride (CAS 1179362-57-2) is a picolinimidamide derivative featuring a tert-butyl substituent at the 3-position of the pyridine ring. This compound, with the molecular formula C10H16ClN3 and a molecular weight of 213.71 g/mol, is supplied as a hydrochloride salt to enhance stability and solubility . Its structural classification as an aryl imidamide places it within a class of compounds investigated for diverse biological activities, including kinase inhibition and ion channel modulation, making it a relevant building block or probe molecule in medicinal chemistry and chemical biology [1].

Why Generic Picolinimidamide Substitution Fails: Positional and Electronic Specificity of 3-(tert-Butyl)picolinimidamide Hydrochloride


Substitution on the picolinimidamide scaffold is highly regiospecific; the position of the tert-butyl group (e.g., 3- vs. 4-) significantly alters both physicochemical properties and biological target engagement. In the context of kinase inhibition (e.g., BTK), even minor structural variations among picolinamide/picolinimidamide derivatives can lead to order-of-magnitude shifts in potency and selectivity [1]. Similarly, within the sodium channel blocker patent space, subtle changes in substitution pattern are known to govern TTX-S vs. TTX-R selectivity profiles [2]. Therefore, procurement of a specific regioisomer like 3-(tert-butyl)picolinimidamide hydrochloride is essential for SAR integrity, reproducibility of published results, and consistent experimental outcomes.

Product-Specific Quantitative Evidence Guide: 3-(tert-Butyl)picolinimidamide Hydrochloride


BTK Inhibitory Activity: Quantitative Potency Metric from Patent-Derived Binding Data

In a binding assay measuring inhibition of Bruton's Tyrosine Kinase (BTK), 3-(tert-butyl)picolinimidamide hydrochloride (reported as US20240083900, Example 150) demonstrated an IC50 value of 1 nM [1]. While this single-point datum does not include internal comparator compounds within the same disclosure, it provides a verifiable, quantitative benchmark for potency against a clinically validated target, informing procurement decisions for kinase inhibitor discovery programs.

BTK inhibition Kinase profiling Immuno-oncology

Regioisomeric Lipophilicity (LogP) Differentiation: 3- vs. 4-(tert-Butyl) Picolinimidamide Hydrochloride

Computationally derived LogP values reveal a significant difference in lipophilicity between the 3- and 4- regioisomers of tert-butylpicolinimidamide hydrochloride. The 3-substituted isomer exhibits a LogP of 2.08 , whereas the 4-substituted isomer is more lipophilic with a reported LogP of 3.27 [1]. This 1.19 log unit difference translates to approximately a 15-fold difference in predicted octanol-water partition coefficient, which can impact membrane permeability, metabolic stability, and off-target binding profiles.

Physicochemical profiling Lipophilicity ADME prediction

Vendor-Specified Purity as a Differentiator for Reproducible SAR Studies

Commercial availability and purity specifications vary among suppliers. This specific product (Catalog #1759193) is offered with a purity of 98% , which exceeds the 95% specification commonly found for this compound class from alternative sources . Higher initial purity reduces the risk of confounding assay results from unknown impurities and minimizes the need for additional purification steps prior to use.

Quality control Procurement specification Assay reproducibility

Structural Uniqueness for Sodium Channel Modulator Scaffold Exploration

The picolinamide/picolinimidamide scaffold is claimed in patents as a privileged structure for developing selective tetrodotoxin-sensitive (TTX-S) sodium channel blockers (e.g., NaV1.3, NaV1.7) [1]. The specific 3-tert-butyl substitution introduces a distinct steric and electronic environment compared to unsubstituted or differently substituted analogs. While explicit IC50 data for this exact compound against sodium channels is not publicly available, its structural alignment with this patented pharmacophore provides a class-level rationale for its selection as a synthetic starting point or screening candidate in pain or neurological disorder research.

Sodium channel blockers Pain research Ion channel pharmacology

Validated Application Scenarios for 3-(tert-Butyl)picolinimidamide Hydrochloride Based on Quantitative Evidence


BTK Inhibitor Discovery and Chemical Probe Development

Procure this compound for use as a potent BTK inhibitor probe (IC50 = 1 nM [1]) in enzymatic assays, cellular pathway analysis, or as a starting point for structure-guided optimization of covalent or non-covalent kinase inhibitors. Its defined potency provides a benchmark for SAR expansion.

Regioisomer-Dependent Physicochemical Profiling in ADME Studies

Employ the 3-(tert-butyl) isomer (LogP = 2.08) alongside its 4-isomer counterpart (LogP = 3.27) to systematically evaluate the impact of substitution position on membrane permeability, solubility, and metabolic stability [1]. This head-to-head comparison is critical for lead optimization campaigns where fine-tuning lipophilicity is paramount.

Sodium Channel (NaV1.3/NaV1.7) Blocker SAR Exploration

Utilize this compound as a building block or screening hit within a program targeting tetrodotoxin-sensitive (TTX-S) sodium channels for pain or neurological indications, leveraging the established patent landscape of substituted picolinamides [1]. The 3-tert-butyl group offers a specific steric handle to probe the sodium channel binding pocket.

High-Purity Intermediate for Complex Heterocycle Synthesis

Leverage the 98% purity specification [1] to employ this amidine hydrochloride directly as a reliable intermediate in multi-step organic syntheses, minimizing side reactions and purification burden when constructing more elaborate heterocyclic systems or ligand libraries.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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